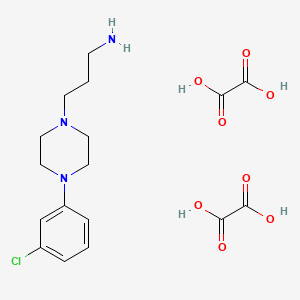
3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-amine dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3-Chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate: is a chemical compound that belongs to the class of piperazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate typically involves the reaction of 3-chlorophenylpiperazine with 3-chloropropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.
Biology: In biological research, the compound is studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: The compound is investigated for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Industry: In the pharmaceutical industry, the compound is used as a building block for the synthesis of more complex molecules with therapeutic potential.
Mecanismo De Acción
The mechanism of action of 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate involves its interaction with neurotransmitter receptors in the brain. The compound acts as a selective antagonist at serotonin receptors, particularly the 5-HT1D receptor, which plays a role in the regulation of mood and anxiety. By blocking these receptors, the compound can modulate the release of serotonin and other neurotransmitters, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
- 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol hydrochloride
- 3-chloromethcathinone
Comparison: Compared to similar compounds, 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate exhibits unique selectivity for the 5-HT1D receptor, making it a valuable tool in the study of serotonin-related pathways. Its structural features, such as the presence of the piperazine ring and the chlorophenyl group, contribute to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C17H24ClN3O8 |
|---|---|
Peso molecular |
433.8 g/mol |
Nombre IUPAC |
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine;oxalic acid |
InChI |
InChI=1S/C13H20ClN3.2C2H2O4/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15;2*3-1(4)2(5)6/h1,3-4,11H,2,5-10,15H2;2*(H,3,4)(H,5,6) |
Clave InChI |
ZVLIDLZVJHMWRH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN)C2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078424.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15078432.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078438.png)
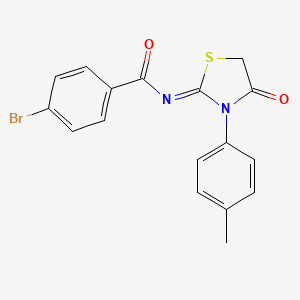
![(5Z)-3-Allyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078459.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15078466.png)
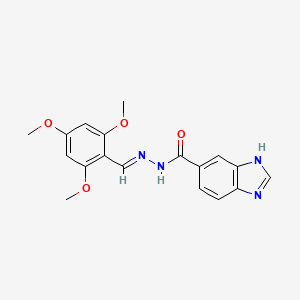
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15078472.png)
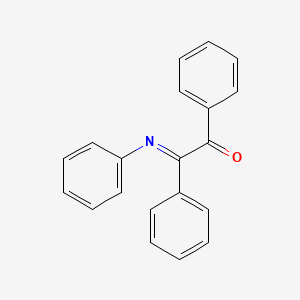
![4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde](/img/structure/B15078491.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B15078498.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078503.png)
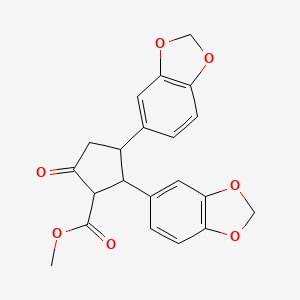
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078519.png)
